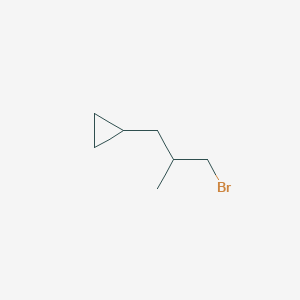

(3-Bromo-2-methylpropyl)cyclopropane

説明

Foundational Principles of Cyclopropane (B1198618) Chemistry

The chemistry of cyclopropane is largely dictated by its significant ring strain, a consequence of the compressed C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This strain imparts unique chemical and physical properties to the cyclopropane ring. The carbon-carbon bonds in cyclopropane are weaker than those in acyclic alkanes and are often described as "bent" bonds, possessing a higher degree of p-character. This feature gives the cyclopropane ring some properties reminiscent of a carbon-carbon double bond, including the ability to undergo ring-opening reactions under certain conditions.

The incorporation of a cyclopropane moiety into a molecule can confer conformational rigidity, which is a desirable trait in medicinal chemistry for optimizing the binding of a drug candidate to its biological target. rsc.org Furthermore, the cyclopropyl (B3062369) group can enhance metabolic stability, as it is often more resistant to enzymatic degradation compared to linear alkyl chains. rsc.org The unique electronic properties and the three-dimensional nature of the cyclopropane ring make it a valuable component in the design of new bioactive molecules. ambeed.comgoogle.comorgsyn.org

Significance of Halogenated Alkanes in Organic Synthesis

Halogenated alkanes, also known as alkyl halides, are a cornerstone of organic synthesis due to their versatility. The carbon-halogen bond is polarized, with the carbon atom being electrophilic and the halogen atom acting as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups into a molecule.

Alkyl bromides, such as (3-Bromo-2-methylpropyl)cyclopropane, are particularly useful as they represent a good compromise between reactivity and stability. They are more reactive than alkyl chlorides but generally more stable and easier to handle than the corresponding iodides. Halogenated alkanes serve as key precursors in the formation of carbon-carbon bonds, for instance, through reactions with organometallic reagents like Grignard reagents or in various cross-coupling reactions. researchgate.net Their role as alkylating agents is fundamental in the synthesis of a vast array of organic compounds, including pharmaceuticals and agrochemicals. researchgate.net

Research Context and Importance of the this compound Motif

The primary significance of this compound in the current research landscape lies in its application as a crucial intermediate in the synthesis of complex pyridine (B92270) derivatives. This is substantiated by its appearance in several patents, including CN107001273B and EP3228616A1, which describe the preparation of novel pyridine-containing compounds. Pyridine and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

While specific, publicly available research articles detailing the synthesis and direct applications of this compound are limited, its role as a building block in the aforementioned patents underscores its importance to the discovery and development of new chemical entities. The structural features of this compound allow for the introduction of a unique and potentially beneficial fragment into larger, more complex molecules.

Structure

3D Structure

特性

分子式 |

C7H13Br |

|---|---|

分子量 |

177.08 g/mol |

IUPAC名 |

(3-bromo-2-methylpropyl)cyclopropane |

InChI |

InChI=1S/C7H13Br/c1-6(5-8)4-7-2-3-7/h6-7H,2-5H2,1H3 |

InChIキー |

AOJARYGVVRZHSD-UHFFFAOYSA-N |

正規SMILES |

CC(CC1CC1)CBr |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Methylpropyl Cyclopropane

Cyclopropane (B1198618) Ring-Opening Reactions

The significant ring strain inherent in the cyclopropane ring, estimated to be around 115 kJ/mol, makes it susceptible to ring-opening reactions under various conditions. This strain energy can be released through cleavage of the carbon-carbon bonds, leading to the formation of more stable acyclic products.

Electrophilic Ring Cleavage by Halogens

The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring. In the case of (3-bromo-2-methylpropyl)cyclopropane, the cleavage of the C1-C2 or C1-C3 bond would be expected, leading to the formation of a secondary or primary carbocation, respectively. The relative stability of these carbocationic intermediates would dictate the major product.

Table 1: Plausible Products of Electrophilic Bromination of this compound

| Reactant | Reagent | Plausible Intermediate | Potential Product(s) |

|---|

Note: The product distribution would depend on the specific reaction conditions and the relative stability of the intermediates.

Nucleophile-Induced Ring Transformations

The ring-opening of simple alkylcyclopropanes by nucleophiles is generally difficult and requires activation of the cyclopropane ring. nih.gov Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are significantly more reactive towards nucleophilic ring-opening. nih.govlibretexts.org In these systems, the push-pull nature of the substituents polarizes the cyclopropane bonds, making them more susceptible to nucleophilic attack.

For a simple alkyl-substituted cyclopropane like this compound, which lacks significant electronic activation, nucleophile-induced ring-opening would likely require harsh reaction conditions or the use of a catalyst. The reaction would proceed via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the concerted cleavage of a C-C bond.

Radical-Mediated Cyclopropane Ring Opening

Radical reactions provide a versatile pathway for the ring-opening of cyclopropanes. beilstein-journals.org These reactions are typically initiated by the formation of a radical species that can add to the cyclopropane ring. However, for non-activated cyclopropanes, the direct addition of a radical to a C-C bond is a high-energy process. More commonly, radical-mediated ring-opening occurs in cyclopropanes that contain a substituent that can be readily abstracted to form a cyclopropylcarbinyl radical. This radical can then undergo rapid ring-opening to form a homoallylic radical.

In the context of this compound, a radical initiator could potentially abstract a hydrogen atom from the alkyl chain, but a more likely scenario for radical-induced ring-opening would involve a different substrate design, for instance, the presence of a double bond adjacent to the cyclopropane ring. beilstein-journals.org Studies on alkylidenecyclopropanes have shown that bromine radicals can mediate ring-opening to form various diene structures. brainkart.com

Reactivity of the Bromine Substituent

The bromine atom in this compound is attached to a primary carbon, making it susceptible to nucleophilic substitution and elimination reactions typical of primary alkyl halides.

Nucleophilic Substitution Pathways

The primary nature of the carbon-bromine bond in this compound suggests that it will readily undergo nucleophilic substitution, primarily via an SN2 mechanism. ncert.nic.in This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center if it were chiral.

The rate of the SN2 reaction is sensitive to steric hindrance. libretexts.org In this compound, the presence of a methyl group on the adjacent carbon (β-position) and the cyclopropyl (B3062369) group will introduce some steric bulk, which may slow the reaction rate compared to a less substituted primary alkyl bromide. ncert.nic.inlibretexts.org

Table 2: Representative SN2 Reactions of Primary Alkyl Bromides

| Substrate | Nucleophile | Solvent | Product |

|---|---|---|---|

| 1-Bromobutane | OH⁻ | Acetone/Water | 1-Butanol |

| 1-Bromo-2-methylpropane (B43306) | CN⁻ | DMSO | 3-Methylbutanenitrile |

Note: The predicted reaction for this compound is based on the established reactivity of primary alkyl halides.

Elimination Reactions

Primary alkyl halides can also undergo elimination reactions, typically via the E2 mechanism, especially in the presence of a strong, bulky base. brainkart.comlumenlearning.com For this compound, the E2 reaction would involve the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) by a strong base, leading to the formation of a double bond and the expulsion of the bromide ion.

In this specific molecule, there are two β-hydrogens: one on the methylene (B1212753) group and one on the methine group. Abstraction of a proton from the methylene group would lead to the formation of 2-methyl-3-cyclopropylprop-1-ene. Abstraction of the proton from the methine group would lead to (E/Z)-1-cyclopropyl-2-methylprop-1-ene. According to Zaitsev's rule, the more substituted alkene is generally the major product, which would favor the formation of 1-cyclopropyl-2-methylprop-1-ene. libretexts.org However, the use of a sterically hindered base, such as potassium tert-butoxide, could favor the formation of the less substituted alkene (Hofmann product), 2-methyl-3-cyclopropylprop-1-ene, due to the easier accessibility of the methylene protons. orgosolver.compressbooks.pub

Table 3: Potential E2 Elimination Products of this compound

| Base | Major Product (Predicted) | Minor Product (Predicted) | Governing Rule |

|---|---|---|---|

| Sodium Ethoxide | 1-Cyclopropyl-2-methylprop-1-ene | 2-Methyl-3-cyclopropylprop-1-ene | Zaitsev's Rule |

Organometallic Coupling Reactions with the Bromide

The primary alkyl bromide functionality in this compound serves as a versatile handle for a variety of organometallic cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, allowing for the introduction of diverse molecular fragments onto the cyclopropane-containing scaffold. The general approach involves the reaction of an organometallic reagent with the alkyl bromide, typically catalyzed by a transition metal complex.

Numerous studies on analogous primary alkyl bromides and cyclopropane-containing substrates suggest that this compound would be a viable substrate for several types of coupling reactions. For instance, cobalt-catalyzed cross-coupling reactions between alkyl halides and cyclopropyl Grignard reagents have been shown to be effective. Similarly, palladium-catalyzed methodologies are widely employed for coupling alkyl bromides with various organometallic partners.

Table 1: Plausible Organometallic Coupling Reactions of this compound

| Coupling Partner (R-M) | Catalyst/Conditions | Product Structure | Potential Yield Range (%) |

| Aryl Grignard (ArMgBr) | Pd(OAc)₂ / P(t-Bu)₃, ZnBr₂ | Ar-(CH₂)CH(CH₃)CH₂-cyclopropane | 70-90 |

| Alkyl Grignard (R'MgBr) | CoCl₂ / TMEDA | R'-(CH₂)CH(CH₃)CH₂-cyclopropane | 60-85 |

| Organoborane (R'-B(OR)₂) | Pd(dppf)Cl₂, Base | R'-(CH₂)CH(CH₃)CH₂-cyclopropane | 75-95 |

| Organozinc (R'-ZnX) | NiCl₂(dppp) | R'-(CH₂)CH(CH₃)CH₂-cyclopropane | 65-88 |

Note: The yield ranges are hypothetical and based on reported efficiencies for similar substrates. Actual yields would require experimental verification.

The mechanism of these coupling reactions generally involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, and reaction conditions is crucial in achieving high yields and selectivity, and in preventing potential side reactions such as β-hydride elimination, which is less of a concern for neopentyl-type systems like the substrate . The presence of the cyclopropyl group is not expected to significantly hinder these coupling reactions at the bromide site, provided appropriate catalytic systems are employed.

Intramolecular Cyclizations and Rearrangements Involving the Cyclopropyl and Bromoalkyl Groups

The inherent strain energy of the cyclopropane ring, combined with the presence of a leaving group on the alkyl side chain, sets the stage for a variety of intriguing intramolecular reactions. These transformations can be triggered under different conditions, leading to the formation of new cyclic structures or rearranged products. The specific pathway followed often depends on whether the reaction proceeds through a cationic, radical, or anionic intermediate.

Under conditions that favor the formation of a carbocation, such as treatment with a Lewis acid, the primary carbocation that would be formed from the departure of the bromide ion is highly unstable. However, rearrangement via a cyclopropylcarbinyl cation intermediate could occur. The cyclopropylcarbinyl system is known to undergo rapid rearrangements to form cyclobutyl or homoallylic systems. For this compound, a 1,2-hydride shift followed by participation of the cyclopropyl ring could lead to the formation of substituted cyclobutane (B1203170) or cyclopentane (B165970) derivatives.

Radical-mediated reactions offer another avenue for intramolecular transformations. Abstraction of the bromine atom by a radical initiator would generate a primary alkyl radical. This radical could then undergo intramolecular addition to the cyclopropane ring. However, the high bond dissociation energy of the C-C bonds in the cyclopropane ring makes this a challenging process. A more plausible radical pathway would involve a 5-exo-trig cyclization if a double bond were present elsewhere in the molecule, or rearrangement of a cyclopropylmethyl-type radical if formed.

Table 2: Potential Intramolecular Reactions and Rearrangements

| Reaction Type | Conditions | Intermediate | Potential Product(s) |

| Cationic Rearrangement | Lewis Acid (e.g., Ag⁺, AlCl₃) | Cyclopropylcarbinyl cation | Substituted cyclobutane/cyclopentane derivatives |

| Radical Cyclization | Radical Initiator (e.g., AIBN, Bu₃SnH) | Primary alkyl radical | Ring-opened and rearranged products |

| Anionic Cyclization | Strong, non-nucleophilic base | Carbanion | Potential for cyclobutane formation (less likely) |

Note: The products listed are speculative and based on established mechanistic principles of related systems.

Mechanistic investigations into the rearrangements of cyclopropylcarbinyl systems have shown that the distribution of products is highly dependent on the substitution pattern and the reaction conditions. For this compound, the methyl substituent on the alkyl chain would influence the stability of any intermediate carbocations or radicals, thereby directing the course of the rearrangement. Detailed computational and experimental studies would be necessary to fully elucidate the potential energy surfaces and predict the major products of these intramolecular transformations.

Advanced Spectroscopic Characterization Methodologies Applied to 3 Bromo 2 Methylpropyl Cyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map can be assembled.

Proton (¹H) and Carbon-¹³C NMR spectroscopy are the foundational techniques for determining the primary structure of (3-Bromo-2-methylpropyl)cyclopropane. The expected chemical shifts are influenced by the electronic environment of each nucleus, with electronegative atoms like bromine causing a downfield shift (higher ppm) for nearby protons and carbons. uobasrah.edu.iqlibretexts.org

¹H NMR Spectroscopy: The proton spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin splitting. docbrown.info For this compound, distinct signals are expected for the cyclopropyl (B3062369) protons, the methine proton, the methyl protons, and the diastereotopic methylene (B1212753) protons adjacent to the bromine atom and the chiral center. The cyclopropane (B1198618) ring protons typically appear in the highly shielded, upfield region of the spectrum. researchgate.netdtic.mil

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically unique carbon atom. libretexts.orgwisc.edu The carbon atom bonded to the bromine (C-Br) is expected to be significantly deshielded and appear at a higher chemical shift. oregonstate.edu The carbons of the cyclopropyl ring have characteristic upfield chemical shifts due to their unique hybridization and ring strain. dtic.milspectrabase.com

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ (4H) | 0.2 - 0.8 | Multiplet |

| Cyclopropyl CH (1H) | 0.5 - 1.0 | Multiplet |

| CH₃ (3H) | 1.0 - 1.2 | Doublet |

| CH₂-cyclopropane (2H) | 1.2 - 1.6 | Multiplet |

| CH-methyl (1H) | 1.8 - 2.2 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 10 - 20 |

| CH₃ | 15 - 25 |

| CH₂-cyclopropane | 30 - 40 |

| CH-methyl | 35 - 45 |

To unambiguously assign the ¹H and ¹³C signals and to probe the spatial relationships between atoms, two-dimensional (2D) NMR experiments are employed. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. harvard.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between the methyl protons and their adjacent methine proton, and between the methylene protons and the methine proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. uobasrah.edu.iq This allows for the definitive assignment of each carbon atom by linking it to its known proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons, regardless of whether they are connected through bonds. harvard.edu For this compound, NOESY could provide insights into the preferred conformation of the 2-methylpropyl side chain relative to the cyclopropane ring.

The prediction of NMR chemical shifts using quantum mechanical calculations has become a powerful tool for structure verification. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach that calculates the isotropic magnetic shielding constants for each nucleus. researchgate.netconicet.gov.arnih.gov

The computational workflow involves:

Generating a 3D model of the this compound molecule.

Performing a conformational search to identify the lowest energy conformers.

Optimizing the geometry of each significant conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-311+G(d,p) level. researchgate.net

Calculating the NMR shielding constants for each optimized structure using the GIAO method.

Averaging the chemical shifts based on the Boltzmann population of the conformers.

Referencing the calculated shielding constants to a standard, such as Tetramethylsilane (B1202638) (TMS), to obtain the final predicted chemical shifts. github.io

This computational approach can help to resolve ambiguities in spectral assignments and provide a deeper understanding of the relationship between molecular conformation and NMR parameters. researchgate.net

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can be sensitive to conformational changes. americanpharmaceuticalreview.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. americanpharmaceuticalreview.com The spectrum provides a unique fingerprint of the molecule. For this compound, characteristic absorption bands are expected for C-H bonds and the C-Br bond.

C-H Stretching: The C-H stretching vibrations of the cyclopropyl ring are typically observed at higher frequencies (~3100-3000 cm⁻¹) compared to the alkyl C-H stretches (~3000-2850 cm⁻¹). docbrown.info

CH₂ Scissoring and CH₃ Bending: These deformations appear in the 1470-1370 cm⁻¹ region.

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, often appearing around 1020 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 650 and 550 cm⁻¹.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Cyclopropyl C-H Stretch | 3100 - 3000 |

| Alkyl C-H Stretch | 3000 - 2850 |

| CH₂/CH₃ Bending | 1470 - 1370 |

| Cyclopropane Ring Deformation | ~1020 |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. cdnsciencepub.com While C-H stretching vibrations are also visible, Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. The C-C bonds of the cyclopropane ring and the C-Br bond are expected to produce discernible Raman signals. cdnsciencepub.com Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of this compound.

Integration with Quantum Chemical Calculations for Spectral Assignment

The unambiguous assignment of signals in the Nuclear Magnetic Resonance (NMR) spectra of complex molecules like this compound is greatly facilitated by the integration of experimental data with quantum chemical calculations. researchgate.net This computational approach has become a valuable tool for predicting NMR parameters and resolving spectral ambiguities that may arise from overlapping signals or complex spin-spin coupling patterns. researchgate.netnih.gov

Methodologies such as Density Functional Theory (DFT) are employed to calculate the NMR isotropic shielding constants for each nucleus in the molecule. nih.govhealthinformaticsjournal.com A common and effective approach involves using the Gauge-Independent Atomic Orbital (GIAO) method combined with a suitable level of theory, such as B3LYP, and a robust basis set like 6-311++G(d,p) or cc-pVDZ. nih.govhealthinformaticsjournal.com The calculated shielding constants (σ) are then converted into chemical shifts (δ) by referencing them against the computed shielding constant of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Table 1: Illustrative Example of Theoretical vs. Experimental ¹³C NMR Chemical Shift Assignment for this compound Note: The experimental values are hypothetical, presented to illustrate the correlation process. Actual values would be determined empirically.

| Carbon Atom | Calculated Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) | Assignment Confidence |

|---|---|---|---|

| C-Br | 38.5 | 39.1 | High |

| CH-CH₃ | 35.2 | 35.8 | High |

| CH₂-Cyclopropane | 42.1 | 42.5 | High |

| CH-Cyclopropane | 15.8 | 16.3 | High |

| CH₂-Cyclopropane (ring) | 5.5 | 5.9 | High |

| CH₃ | 18.9 | 19.2 | High |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for determining the molecular mass of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, MS provides direct evidence of its elemental composition and connectivity.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), allowing for the determination of the exact molecular formula. mdpi.com The molecular formula of this compound is C₇H₁₃Br.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), which are nearly equal in abundance. docbrown.info Consequently, the molecular ion in the mass spectrum will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). HRMS can precisely measure the masses of these isotopic peaks, confirming the presence of a single bromine atom and validating the elemental composition.

Table 2: Predicted HRMS Data for the Molecular Ion of this compound

| Isotopologue Formula | Calculated Exact Mass (Da) | Expected Relative Abundance (%) |

|---|---|---|

| C₇H₁₃⁷⁹Br | 176.0201 | 100.0 |

| C₇H₁₃⁸¹Br | 178.0180 | 97.2 |

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. dphen1.com For this compound, the molecular ion ([C₇H₁₃Br]⁺˙) would be selected and subjected to fragmentation, typically through collision-induced dissociation (CID).

The fragmentation pathways are dictated by the relative strengths of the chemical bonds. The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical (•Br). This would result in a prominent fragment ion corresponding to the C₇H₁₃⁺ cation. Other likely fragmentation events include the loss of the cyclopropylmethyl group or cleavage within the propyl chain. The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure. docbrown.infodocbrown.info

Table 3: Predicted Key Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 176/178 | 97 | Br• (79/81) | Cleavage of the C-Br bond |

| 176/178 | 123/125 | C₄H₇• (53) | Loss of isobutyl radical |

| 97 | 55 | C₃H₆ (42) | Loss of propene from the C₇H₁₃⁺ fragment |

| 97 | 41 | C₄H₈ (56) | Loss of butene, formation of allyl cation |

Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) for Cyclopropane Localization

While CID provides valuable fragmentation data, certain structural features, like the location of a cyclopropane ring, can be challenging to confirm. Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) is an advanced fragmentation technique that offers unique capabilities for this purpose. nih.govnih.gov UVPD utilizes high-energy photons (e.g., from a 213 nm laser) to induce electronic excitation and subsequent dissociation of the ion. thermofisher.comthermofisher.com

For molecules containing a cyclopropane ring, UVPD induces a characteristic fragmentation pathway involving dual C-C bond cleavages on either side of the ring. nih.govnih.gov This specific cross-ring cleavage is not typically observed in lower-energy CID experiments. The result is a diagnostic pair of fragment ions that allows for the precise localization of the cyclopropane moiety within the molecule's structure. nih.gov Applying UVPD-MS to the [C₇H₁₃]⁺ fragment (m/z 97) of this compound would generate unique fragments that confirm the presence of the cyclopropyl group attached to the isobutyl chain, distinguishing it from other isomers like brominated cycloheptanes. nih.govnih.gov

Electronic Spectroscopy and Conformational Studies

Electronic spectroscopy provides insights into the electronic structure and potential conformational states of a molecule by probing the transitions between electronic energy levels.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by its electronic structure, particularly the presence of chromophores.

This compound is a saturated aliphatic bromide. It lacks conjugated π-systems or carbonyl groups, which are the typical chromophores that absorb strongly in the standard UV-Vis range (200-800 nm). Saturated alkanes and cycloalkanes exhibit only σ → σ* transitions, which are high-energy and occur in the far-UV region (<200 nm). The carbon-bromine bond introduces a lone pair of electrons on the bromine atom, allowing for a lower-energy n → σ* transition. However, for alkyl bromides, this transition still typically occurs at the lower end of the accessible UV range, often below 220 nm, and is characterized by a low molar absorptivity. Therefore, a UV-Visible spectrum of this compound is expected to show minimal to no absorption above 220 nm. While not useful for routine quantification, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) could predict the precise wavelength of these high-energy electronic transitions. researchgate.netresearchgate.net

Resonance-Enhanced Multi-Photon Ionization (REMPI) Techniques for Gas-Phase Analysis

Resonance-Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective spectroscopic technique used for the analysis of atoms and molecules in the gas phase. wikipedia.org The method typically involves the absorption of two or more photons by a molecule. The first photon excites the molecule to an intermediate electronic state, and a subsequent photon provides the additional energy required to ionize it. wikipedia.org A key advantage of REMPI is that the initial excitation step is resonant, meaning the laser wavelength is specifically tuned to match an electronic transition in the molecule, which provides spectroscopic selectivity. nih.govmdpi.com

For a saturated, non-aromatic compound like this compound, the application of REMPI would require targeting electronic transitions in the ultraviolet (UV) or vacuum ultraviolet (VUV) region. These transitions would likely correspond to the excitation of electrons from bonding orbitals (e.g., C-C, C-H, C-Br) or non-bonding orbitals (on the bromine atom) to anti-bonding or Rydberg states.

The REMPI process for this compound can be conceptualized as a multi-step process, often denoted as (n+m), where 'n' is the number of photons for the resonant excitation and 'm' is the number of photons for ionization from the excited state. A common scheme is (1+1)-REMPI, where one photon excites the molecule and a second one ionizes it. nih.gov The resulting ions are then typically detected using a time-of-flight mass spectrometer (TOF-MS), which allows for mass-selective detection, confirming the identity of the ionized species. mdpi.com

The utility of REMPI in analyzing this compound would be to obtain a unique spectroscopic fingerprint. The REMPI spectrum, generated by plotting the ion signal as a function of the laser wavelength, would reveal the energies of the intermediate electronic states. The vibrational and rotational structure within these electronic transitions could provide detailed information about the molecule's geometry in both the ground and excited electronic states. While REMPI has been more commonly applied to aromatic hydrocarbons due to their accessible and well-defined electronic states, its application to smaller molecules, including halogenated alkanes, is feasible, though it may require higher-energy photons.

Table 1: Hypothetical REMPI Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Target Molecule | This compound |

| Ionization Scheme | (1+1) or (2+1) REMPI |

| Laser Source | Tunable UV/VUV Laser |

| Detection Method | Time-of-Flight Mass Spectrometry (TOF-MS) |

| Expected Information | Electronic transition energies, vibrational frequencies, insights into molecular geometry. |

Analysis of Spectroscopic Shifts and Conformational Questions

The structure of this compound presents several conformational questions that could be addressed through the analysis of spectroscopic shifts. The molecule possesses multiple rotational degrees of freedom, primarily around the C-C single bonds of the propyl chain and the bond connecting the propyl group to the cyclopropane ring. These rotations can lead to the existence of different conformers, each with a unique geometry and energy.

Spectroscopic techniques can distinguish between these conformers because the energy levels (electronic, vibrational, and rotational) are sensitive to the molecule's geometry. Changes in dihedral angles and the relative positions of the bulky bromine atom and methyl group with respect to the cyclopropane ring will influence the electronic environment and, consequently, the spectroscopic transitions.

For instance, in a hypothetical REMPI spectrum of this compound, one might expect to observe shifts in the origin of electronic transitions for different conformers. The presence of the electronegative bromine atom and the electron-donating methyl and cyclopropyl groups can perturb the electronic states. The magnitude of this perturbation would likely differ between a conformer where the bromine atom is in a gauche position relative to the cyclopropane ring versus one where it is in an anti position.

Studies on other substituted cyclopropanes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have demonstrated that substituent effects significantly influence chemical shifts. acs.orgdtic.mil For example, the unique electronic structure of the cyclopropane ring, sometimes described as having a "ring-current" effect, leads to unusual proton chemical shifts. dtic.millibretexts.orgnih.gov While these are solution-phase NMR studies, the underlying principle that molecular geometry and substituent identity affect spectroscopic parameters is fundamental and applies to gas-phase techniques as well. The presence of a bromine atom, with its large size and electronegativity, would be expected to induce notable shifts.

The primary conformational questions for this compound that could be investigated include:

What are the preferred orientations (e.g., syn, anti, gauche) of the 3-bromo-2-methylpropyl group relative to the cyclopropane ring?

How does the rotation around the C2-C3 bond of the propyl chain affect the stability and spectroscopic signature of the conformers?

Can distinct spectroscopic signatures for different stable conformers be resolved, and can their relative populations be determined from the signal intensities?

High-resolution gas-phase spectroscopy, such as REMPI, could potentially resolve transitions originating from different ground-state conformers, appearing as separate bands in the spectrum. The relative intensities of these bands could provide information about the relative energies and populations of the conformers in the supersonic jet expansion typically used for such experiments.

Table 2: Potential Conformational Isomers and Expected Spectroscopic Effects for this compound

| Conformer Feature | Description | Potential Spectroscopic Effect |

|---|---|---|

| C(ring)-C(propyl) Rotation | Rotation around the bond connecting the cyclopropyl and propyl groups. | Shift in electronic transition origins; changes in vibrational band profiles. |

| C1-C2 Propyl Rotation | Rotation around the C1-C2 bond of the propyl side chain. | Minor shifts in spectroscopic bands. |

| C2-C3 Propyl Rotation | Rotation around the C2-C3 bond, affecting the relative positions of the Br and methyl groups. | Significant shifts in vibrational frequencies, particularly those involving the C-Br bond. |

Computational and Theoretical Chemistry Studies on 3 Bromo 2 Methylpropyl Cyclopropane

Quantum Chemical Calculations of Molecular Geometry and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of (3-bromo-2-methylpropyl)cyclopropane. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy and structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of organic compounds due to its balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G**), would be used to determine its ground-state molecular geometry. mdpi.com These calculations optimize the positions of all atoms to find the lowest energy arrangement, providing precise data on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (cyclopropane) | ~1.51 Å |

| C-C (propyl chain) | ~1.54 Å | |

| C-Br | ~1.95 Å | |

| Bond Angle | C-C-C (cyclopropane) | ~60° |

| C-C-C (propyl chain) | ~109.5° | |

| Dihedral Angle | H-C-C-H | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual calculated values would be specific to the optimized geometry of this compound.

Analysis of Conformational Isomers and Energy Barriers

Due to the rotational freedom around the single bonds in the 2-methylpropyl side chain, this compound can exist in various conformations. A potential energy surface scan can be performed using DFT to identify the different stable conformers (local minima) and the transition states that connect them. mdpi.com This analysis reveals the relative energies of the conformers and the energy barriers for rotation, which determines the flexibility of the molecule and the population of each conformer at a given temperature.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Anti | 0.00 |

| Gauche 1 | 0.85 |

| Gauche 2 | 1.20 |

Note: This table presents a hypothetical energy landscape for illustrative purposes. The actual number of conformers and their relative energies would be determined by detailed computational analysis.

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. Computational methods provide valuable insights into the distribution of electrons and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. researchgate.net For this compound, FMO analysis would identify the spatial distribution of these orbitals, highlighting the most probable sites for nucleophilic and electrophilic attack.

Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.7 |

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map of this compound would show regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue). The negative regions, likely associated with the bromine atom, would indicate sites susceptible to electrophilic attack, while positive regions would be attractive to nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "bonding" orbitals. For this compound, NBO analysis would be used to understand the hybridization of the atoms, the nature of the C-C and C-Br bonds, and the extent of any intramolecular interactions, such as hyperconjugation. This analysis can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, providing insights into the stability of different conformations and the electronic effects of the substituents.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms involving this compound, particularly its rearrangement and substitution reactions. Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide insights into the energetics and geometries of reactants, intermediates, transition states, and products. These studies are crucial for understanding the well-known reactivity of cyclopropylcarbinyl systems, which are prone to ring-opening and rearrangement reactions due to the electronic nature of the cyclopropane (B1198618) ring that can stabilize an adjacent positive charge.

Theoretical studies on analogous cyclopropylcarbinyl systems, such as the cyclopropylcarbinyl radical and cyclopropylcarbinyl bromide, have been performed to elucidate these reaction pathways. wayne.eduwayne.eduacs.org For this compound, a primary reaction of interest is solvolysis, where the bromide ion departs, leading to a carbocation intermediate. This cyclopropylcarbinyl-type cation is highly delocalized and can exist as a set of rapidly equilibrating non-classical or classical structures. Computational models are essential for mapping the potential energy surface of these species and predicting the distribution of products.

The presence of the methyl group at the 2-position is expected to influence the stability of the resulting carbocation and the kinetics of the reaction. Computational studies on substituted cyclopropylcarbinyl radicals have shown that methyl substitution can affect the barrier heights for ring-opening reactions, primarily through steric interactions. wayne.eduacs.org These findings provide a basis for predicting the behavior of this compound.

Transition State Identification and Characterization

A key aspect of computational reaction mechanism studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. For reactions involving this compound, such as its solvolysis and subsequent rearrangement, computational methods are used to locate the geometries of the relevant transition states.

In the solvolysis of this compound, the first transition state would involve the cleavage of the C-Br bond. The geometry of this TS would show an elongated C-Br bond and developing positive charge on the carbon skeleton. Subsequent rearrangements of the resulting cyclopropylcarbinyl cation to cyclobutyl and homoallyl cations would proceed through their own distinct transition states.

Ab initio molecular orbital calculations have been successfully employed to determine the transition structures for the ring-opening reactions of cyclopropylcarbinyl radicals. wayne.edu These calculations, performed at levels of theory such as UHF/6-31G*, provide detailed geometric parameters of the transition state. wayne.edu For the parent cyclopropylcarbinyl radical, the transition state for ring opening involves a significant lengthening of one of the cyclopropane C-C bonds.

The table below illustrates typical data obtained from such computational studies on a related system, showcasing the level of detail that can be achieved in characterizing transition states.

| Parameter | Reactant (Cyclopropylcarbinyl Radical) | Transition State | Product (But-3-enyl Radical) |

| C1-C2 Bond Length (Å) | 1.51 | 2.08 | - |

| C2-C3 Bond Length (Å) | 1.51 | 1.42 | 1.48 |

| C3-C4 Bond Length (Å) | 1.49 | 1.38 | 1.32 |

| C1-C2-C3 Angle (°) | 60.0 | 95.0 | - |

| Imaginary Frequency (cm⁻¹) | N/A | -520 | N/A |

| Data is illustrative and based on general findings for cyclopropylcarbinyl systems. |

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) analysis, is a computational technique used to trace the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. This analysis confirms that a located transition state indeed connects the intended species.

For a reaction such as the rearrangement of the this compound derived carbocation, IRC calculations would start from the optimized geometry of the transition state and proceed in both forward and reverse directions. This would map out the energetic profile of the rearrangement, showing how the energy of the system changes as the geometry evolves from the cyclopropylcarbinyl cation, through the transition state, to the rearranged cyclobutyl or homoallyl cation.

Computational studies on the polar bromination of cyclopropane using DFT have established the energetics for proposed cation-anion pairs and have even proposed alternative, lower-energy pathways such as a syn-cycloaddition process. nih.gov Mapping these pathways provides a comprehensive understanding of the reaction mechanism. The energy profile below is a representative example of what a reaction coordinate map for a cyclopropylcarbinyl rearrangement might look like.

Illustrative Reaction Coordinate Diagram

This mapping is crucial for understanding the kinetics and thermodynamics of the reaction, as the heights of the energy barriers (activation energies) determine the reaction rates. For instance, ab initio calculations on the ring-opening of the cyclopropylcarbinyl radical have determined barrier heights with good agreement with experimental data. wayne.edu

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules like this compound. Methods such as DFT can be used to calculate various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound or to interpret complex spectra. researchgate.netnih.gov

The vibrational frequencies (IR and Raman spectra) of this compound can be predicted by performing a frequency calculation on its optimized geometry. The calculated vibrational modes can be animated to visualize the atomic motions associated with each peak, aiding in the assignment of experimental spectra. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the computational method.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants are other key parameters that can be computed. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the NMR parameters for possible isomers or stereoisomers of this compound, one can help to elucidate the exact structure of a synthesized compound.

The table below presents a hypothetical comparison of calculated and experimental spectroscopic data for a molecule like this compound, illustrating the utility of this approach.

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR Frequencies (cm⁻¹) | ||

| C-H stretch (cyclopropane) | 3085 | ~3080 |

| C-H stretch (alkyl) | 2950 | ~2960 |

| C-Br stretch | 650 | ~655 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| CH (methine) | 35.2 | 34.8 |

| CH₂ (cyclopropane) | 12.5 | 12.1 |

| CH₂Br | 38.9 | 39.5 |

| ¹H NMR Chemical Shifts (ppm) | ||

| CH₂ (cyclopropane) | 0.2-0.6 | 0.1-0.5 |

| CH (methine) | 1.5 | 1.4 |

| CH₂Br | 3.4 | 3.3 |

| These values are illustrative and not based on actual experimental data for the specific compound. |

Such computational predictions are invaluable in modern chemical research, providing a synergistic relationship between theoretical calculations and experimental observations for the structural and electronic characterization of molecules. mdpi.commdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

(3-Bromo-2-methylpropyl)cyclopropane serves as a versatile synthetic intermediate, primarily functioning as an electrophilic building block for the introduction of the 2-methyl-1-cyclopropylpropyl group into a target molecule. The presence of a primary bromide allows for a range of nucleophilic substitution reactions, making it a valuable tool for constructing complex molecular frameworks.

The cyclopropyl (B3062369) group is a significant structural motif found in numerous natural products and biologically active compounds. unl.pt Its incorporation can lead to enhanced potency and improved pharmacokinetic profiles. unl.pt Compounds like this compound are instrumental in this context, as they provide a direct route for installing the cyclopropylmethyl moiety. The fundamental reaction involves the displacement of the bromide ion by a nucleophile. This process is a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, carbanions, amines, alkoxides, and thiolates can react with cyclopropyl-alkyl halides to append the cyclopropylmethyl fragment. The steric and electronic properties of the cyclopropyl ring, which behaves in some respects like an unsaturated system, can influence the reactivity and outcome of these synthetic transformations. unl.pt The synthesis of various bromomethyl cyclopropane (B1198618) derivatives has been developed to create a toolbox of structurally diverse intermediates for such applications. urmia.ac.irresearchgate.net

In fields like drug discovery, the ability to rapidly generate a large number of structurally related compounds, known as a compound library, is crucial for identifying new therapeutic agents. This compound and its analogs are valuable precursors for diversity-oriented synthesis. By reacting this single building block with a wide array of different nucleophiles, a library of compounds can be synthesized, each bearing the common cyclopropylmethyl substructure but varying in the newly attached functional group. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) of the cyclopropylmethyl group in a given biological context. unl.pt

Utilization in Metal-Catalyzed Transformations

Transition metal-catalyzed reactions have revolutionized organic synthesis, enabling the construction of chemical bonds with high efficiency and selectivity. mdpi.com Cyclopropyl-alkyl halides, including this compound, can participate in a variety of these powerful transformations.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide. libretexts.orgnih.govfishersci.co.uk This reaction is exceptionally useful for installing cyclopropyl groups onto aromatic and heteroaromatic systems. nih.gov While the most common approach involves coupling an aryl halide with a cyclopropylboronic acid or its derivatives, the reaction can also be adapted for alkyl halides. fishersci.co.uknih.gov

In this context, this compound could potentially serve as the electrophilic coupling partner. The development of advanced catalytic systems has expanded the scope of the Suzuki-Miyaura reaction to include less reactive sp³-hybridized alkyl halides. fishersci.co.uk Such a reaction would allow for the direct connection of the 2-methyl-1-cyclopropylpropyl group to an aryl, vinyl, or other organic fragment, providing a powerful method for building molecular complexity. The general reactivity trend for the halide partner in these couplings is I > Br > OTf >> Cl. fishersci.co.uk

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed transformations can utilize cyclopropyl-containing reagents. These methods provide alternative pathways for incorporating the cyclopropyl moiety and forming new chemical bonds.

| Reaction Type | Metal Catalyst (Typical) | Description |

| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | Involves the coupling of an organozinc compound with an organic halide. Cyclopropylzinc halides can be used to introduce the cyclopropyl group. unl.pt |

| Heck Coupling | Palladium (Pd) | Couples an unsaturated halide (or triflate) directly with an alkene, typically without using an organometallic reagent. mdpi.com |

| Rhodium-Catalyzed Reactions | Rhodium (Rh) | Rhodium catalysts can mediate various transformations, including cyclopropanations and cycloadditions involving cyclopropene (B1174273) and methylenecyclopropane (B1220202) precursors. researchgate.net |

| Cobalt-Catalyzed Coupling | Cobalt (Co) | Simple cobalt-based systems can catalyze the cross-coupling between alkyl iodides and cyclopropyl Grignard reagents. organic-chemistry.org |

These varied reactions highlight the versatility of cyclopropane derivatives in modern synthetic chemistry, enabling chemists to forge complex bonds under the influence of a suitable transition metal catalyst. diva-portal.org

Integration into Macrocycle and Polymer Architectures (General relevance of cyclopropyl-alkyl halides)

The unique properties of the cyclopropyl group make it an attractive component for the construction of large molecular architectures like macrocycles and polymers. Cyclopropyl-alkyl halides are key building blocks for these syntheses.

Macrocycles are large ring structures that are prevalent in natural products and are of significant interest in medicinal chemistry. The synthesis of macrocycles often involves an intramolecular ring-closing reaction. An alkyl halide, such as this compound, can be incorporated into a long linear precursor. An intramolecular Barbier reaction, which involves the in situ generation of an organometallic reagent from the alkyl halide that then reacts with a carbonyl group in the same molecule, is one strategy used for macrocyclization. acs.orgnih.gov The inclusion of a rigid cyclopropyl group can help to pre-organize the linear precursor, potentially facilitating the ring-closing step and imparting specific conformational properties to the final macrocycle.

In polymer chemistry, alkyl halides serve as important monomers or precursors. They can be used in various polymerization reactions. For example, the cationic polymerization of certain monomers can be initiated by an alkyl halide in conjunction with a Lewis acid. bohrium.com Incorporating a cyclopropyl-alkyl halide like this compound into a polymer backbone or as a side chain could be used to modify the material's properties. The rigid and lipophilic nature of the cyclopropyl group could influence the polymer's glass transition temperature, solubility, and thermal stability.

Applications in Agrochemical Research and Development

The cyclopropane ring is a privileged motif found in a wide array of biologically active compounds, including numerous agrochemicals. researchgate.net Its inclusion in a molecule can impart favorable properties such as increased metabolic stability, enhanced potency, and a locked conformation that can improve binding to biological targets. unl.pt Natural and synthetic cyclopropane derivatives have demonstrated a broad spectrum of activities, including insecticidal, fungicidal, and herbicidal properties. unl.ptnih.gov For example, the chrysanthemic acid core, which contains a cyclopropane ring, is the basis for the pyrethroid class of insecticides. nih.gov The structural rigidity and unique electronic properties of the cyclopropane ring make it a valuable component in the design of new and effective crop protection agents.

Future Research Directions and Unexplored Avenues for 3 Bromo 2 Methylpropyl Cyclopropane

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The presence of at least one stereocenter in (3-Bromo-2-methylpropyl)cyclopropane makes the development of stereoselective and enantioselective synthetic methodologies a paramount objective. Future research could focus on asymmetric cyclopropanation reactions as a key strategy. For instance, the use of chiral catalysts in the reaction of a suitable alkenyl precursor with a carbene source could afford high enantiomeric excess of the desired cyclopropane (B1198618) derivative. A comprehensive overview of enantioselective Michael Initiated Ring Closure (MIRC) reactions highlights various strategies that could be adapted for the synthesis of complex chiral cyclopropanes. researchgate.net

Furthermore, enzymatic or chemoenzymatic approaches could offer a green and highly selective alternative for producing enantiopure this compound. The investigation of various lipases or esterases for the kinetic resolution of a racemic mixture of a precursor alcohol or ester could be a viable route.

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Approach | Potential Catalyst/Reagent | Expected Outcome |

| Asymmetric Cyclopropanation | Chiral Rhodium or Copper catalysts | High enantiomeric excess of specific stereoisomers |

| Michael Initiated Ring Closure (MIRC) | Chiral phase-transfer catalysts or organocatalysts | Diastereo- and enantioselective formation of the cyclopropane ring |

| Enzymatic Resolution | Lipases (e.g., Candida antarctica lipase (B570770) B) | Separation of enantiomers from a racemic precursor |

Investigation of Novel Reactivity Pathways under Sustainable Conditions

Future research should prioritize the exploration of the reactivity of this compound under sustainable conditions, minimizing the use of hazardous reagents and solvents. The development of reactions in aqueous media, or the use of mechanochemistry (ball-milling) for transformations of the bromo group, could significantly enhance the green credentials of its synthetic applications.

Investigating the ring-opening reactions of the cyclopropane moiety under mild, catalytic conditions could lead to the synthesis of diverse acyclic structures with controlled stereochemistry. The use of earth-abundant metal catalysts for cross-coupling reactions at the C-Br bond represents another promising avenue for sustainable synthesis.

Exploration of Photocatalytic and Electrocatalytic Transformations

The application of modern synthetic techniques such as photocatalysis and electrocatalysis to this compound is a completely unexplored area ripe for investigation. Visible-light photocatalysis, for instance, could enable novel C-C and C-heteroatom bond formations by generating radical intermediates from the bromo- T-group. Research on the photocatalytic [3+2] cycloadditions of aryl cyclopropyl (B3062369) ketones demonstrates the potential for cyclopropane rings to participate in photochemically induced transformations, suggesting that this compound could be a substrate for similar novel reactions. nih.govnih.gov

Electrosynthesis could provide a reagent-free method for the reduction or oxidation of the molecule, potentially leading to unique dimerization products or functional group interconversions. The development of enantioselective photocatalytic methods, perhaps using a dual-catalyst system, could combine the benefits of photochemistry with stereochemical control. nih.gov

Advanced Computational Modeling for Structure-Reactivity Correlations

To guide and accelerate experimental work, advanced computational modeling will be indispensable. Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of this compound and to elucidate the mechanisms of its potential reactions. Such studies can provide valuable insights into transition state energies, reaction pathways, and the origins of stereoselectivity in its synthetic transformations.

Molecular dynamics simulations could be used to study the interactions of the molecule with catalysts or in different solvent environments, aiding in the rational design of more efficient and selective reaction conditions. These computational tools will be crucial in building a comprehensive understanding of the structure-reactivity relationships of this compound.

Design and Synthesis of New Materials Incorporating the Compound's Structural Features

The unique structural motifs of this compound make it an interesting building block for the design and synthesis of novel materials. The rigid cyclopropane unit can impart specific conformational constraints in polymers or molecular crystals, potentially leading to materials with interesting optical or electronic properties.

The bromo group serves as a convenient handle for polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), allowing for the incorporation of the cyclopropylmethyl moiety into polymer backbones. The resulting polymers could exhibit unique thermal or mechanical properties due to the presence of the strained ring. Furthermore, the molecule could be explored as a precursor for liquid crystals or as a component in the synthesis of novel organic electronic materials.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (3-Bromo-2-methylpropyl)cyclopropane, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via cyclopropanation of allylic bromides or alkylation of cyclopropane derivatives. For example, a halogenated precursor (e.g., 2-bromo-2-methylpropane) can undergo nucleophilic substitution with a cyclopropane-containing nucleophile. Reaction conditions such as temperature (e.g., -78°C for Grignard reactions to minimize side reactions), solvent polarity (e.g., THF for stabilizing intermediates), and catalyst choice (e.g., palladium for cross-coupling) critically impact yield and purity. Monitoring by GC-MS or NMR during optimization phases is recommended to track intermediates and byproducts .

Q. How does the steric and electronic environment of the cyclopropane ring influence the reactivity of this compound?

- Methodological Answer : The cyclopropane ring’s angle strain (≈60° bond angles) increases its susceptibility to ring-opening reactions. Bromine’s electron-withdrawing effect polarizes the C-Br bond, making it reactive toward nucleophilic substitution (e.g., with amines or alcohols) or elimination (e.g., dehydrohalogenation to form alkenes). Computational studies (DFT) can predict reaction pathways by analyzing charge distribution and transition-state geometries .

Advanced Research Questions

Q. What strategies are effective for achieving stereoselective synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-carbenoid cyclopropanation) can enforce stereocontrol. For instance, using enantiopure starting materials (e.g., L-isoleucine-derived intermediates) or chiral ligands in transition-metal-catalyzed reactions can bias the formation of specific diastereomers. Kinetic resolution via HPLC or enzymatic methods may further purify stereoisomers .

Q. How can computational modeling resolve contradictions in reported thermodynamic stability data for cyclopropane-containing compounds?

- Methodological Answer : Discrepancies in strain energy calculations (e.g., cyclopropane’s heat of formation ranging from +12.74 kcal/mol to values conflicting with experimental combustion data) require hybrid quantum mechanics/molecular mechanics (QM/MM) approaches. Parameterization of force fields (e.g., OPLS-AA) using high-level ab initio data (e.g., CCSD(T)) improves agreement with experimental heats of combustion and isomerization .

Q. What experimental safeguards are critical when handling this compound due to its reactivity and toxicity?

- Methodological Answer : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions. Personal protective equipment (PPE) must include chemically resistant gloves (e.g., nitrile) and fume hoods to prevent inhalation. Waste should be neutralized with bases (e.g., K₂CO₃) to quench residual bromine reactivity. Regular monitoring of air quality in labs is advised due to potential volatile byproducts .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting NMR spectral assignments for cyclopropane derivatives in complex reaction mixtures?

- Methodological Answer : Employ 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping signals. For cyclopropane protons, characteristic deshielded peaks (δ ~0.9–1.3 ppm for methyl groups and δ ~2.7 ppm for ring protons) should be cross-referenced with authentic standards. Spiking experiments or isotopic labeling (e.g., ¹³C-cyclopropane) can clarify ambiguous signals .

Q. What methodologies validate the purity of this compound in synthetic workflows?

- Methodological Answer : Combine chromatographic (GC-FID, HPLC-UV) and spectroscopic (FTIR, HRMS) analyses. For instance, GC retention times matched against known standards and HRMS isotopic patterns (e.g., ⁷⁹Br/⁸¹Br ratios) confirm molecular identity. Quantify trace impurities (e.g., residual solvents) via headspace GC-MS .

Tables

Table 1 : Key Thermodynamic Properties of Cyclopropane Derivatives

Table 2 : Common Byproducts in Synthesis of this compound

| Byproduct | Formation Pathway | Mitigation Strategy |

|---|---|---|

| 1,1-Dimethylcyclopropene | Dehydrohalogenation | Lower reaction temperature |

| Substituted Cyclopropanol | Hydrolysis of C-Br | Anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。